molecular formula C20H18ClFN4O2S B2593617 N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251618-52-6

N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2593617
CAS No.: 1251618-52-6
M. Wt: 432.9
InChI Key: PWNWVAUZACMBET-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a pyridinyl-substituted thiazole core, a 2-methylpropanamido group at the 4-position, and a (2-chloro-4-fluorophenyl)methyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2S/c1-11(2)19(27)25-17-16(15-5-3-4-8-23-15)26-29-18(17)20(28)24-10-12-6-7-13(22)9-14(12)21/h3-9,11H,10H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNWVAUZACMBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Physical Properties

The compound exhibits characteristics typical of thiazole derivatives, which often include:

  • Solubility in organic solvents
  • Stability under standard laboratory conditions

Medicinal Chemistry

N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is being investigated for its potential therapeutic effects. Its structure suggests possible activity against various diseases due to the presence of functional groups that can interact with biological targets.

Case Studies

  • Anticancer Activity : Research indicates that thiazole derivatives can exhibit cytotoxicity against cancer cell lines. In vitro studies have shown that compounds with similar structures inhibit tumor growth by inducing apoptosis in cancer cells .

Agricultural Chemistry

The compound's structural features may lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The presence of halogenated phenyl groups is known to enhance biological activity against pests.

Case Studies

  • Pesticidal Efficacy : Studies have demonstrated that thiazole-containing compounds possess insecticidal properties. These compounds disrupt the nervous systems of pests, leading to effective control measures in agricultural settings .

Materials Science

The unique properties of this compound can also be harnessed in materials science, particularly in the development of polymers and coatings that require specific thermal and chemical stability.

Case Studies

  • Polymer Applications : Research into polymer composites incorporating thiazole derivatives has shown improved mechanical properties and resistance to degradation under environmental stressors .

Data Table: Applications Summary

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Agricultural ChemistryPesticides and herbicidesEffective against pest populations
Materials SciencePolymer development and coatingsEnhanced mechanical properties

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related thiazole, thiadiazole, and pyrazole carboxamides. Key structural differences include:

  • Heterocyclic core : Thiazole (target compound) vs. thiadiazole (tiadinil) or pyrazole ().
  • Amide substituents : Halogenated aryl groups (target compound) vs. trifluoromethylphenyl () or cyclohexyl ().
  • Side chains : 2-Methylpropanamido (target) vs. methyl () or piperazinyl-pyrimidinyl ().
Table 1: Structural and Functional Comparison
Compound Name Core Structure Amide Substituent Key Functional Groups Noted Activity/Use Reference
Target Compound 1,2-Thiazole (2-Chloro-4-fluorophenyl)methyl Pyridin-2-yl, 2-methylpropanamido Inferred antifungal/agrochemical
N-Cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide (BK09104) 1,2-Thiazole Cyclohexyl Pyridin-2-yl, 2-methylpropanamido Research chemical [3]
Tiadinil 1,2,3-Thiadiazole 3-Chloro-4-methylphenyl Methylthiadiazole Plant protectant [5]
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 1,3-Thiazole 3-(Trifluoromethyl)phenyl Pyridin-3-yl, methyl Not specified [4]
BP 27384 1,2-Thiazole 2-Chloro-6-methylphenyl Piperazinyl-pyrimidinyl Research chemical [11]
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethylpyrazole-5-carboxamide Pyrazole 4-Chloro-2-methylphenyl Trifluoromethyl, chloropyridinyl Agrochemical research [9]

Pharmacological and Physicochemical Implications

  • This is consistent with halogenated derivatives in and , which show improved bioactivity .
  • Heterocyclic Core : Thiazole derivatives (e.g., tiadinil, ) often exhibit antifungal and plant-protective properties. The pyridinyl substitution in the target compound may facilitate hydrogen bonding with biological targets, similar to pyridinyl-thiazoles in .

Metabolic Stability and Toxicity

  • Trifluoromethyl groups () and halogenated aromatics () are associated with enhanced metabolic stability due to resistance to oxidative degradation . The target compound’s chloro-fluoro substitution may similarly improve stability.
  • Piperazinyl groups () increase solubility but may introduce off-target interactions, whereas the target compound’s hydrophobic substituents likely prioritize tissue penetration .

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a thiazole ring, a pyridine moiety, and an amide functional group, which contribute to its diverse interactions in biological systems.

Chemical Structure and Properties

The IUPAC name of the compound indicates its structural complexity, which can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H18ClFN4O2S
Molecular Weight 426.89 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole and pyridine rings may facilitate binding to active sites, thereby inhibiting or modulating enzymatic activity. This interaction can influence various biological pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi. The presence of halogen substitutions (like chlorine and fluorine) often enhances this activity due to increased lipophilicity and better membrane penetration.

Anti-Parasitic Activity

A study focusing on pyridyl thiazoles demonstrated their potential as anti-Trypanosoma cruzi agents. The compound's structure allows it to interfere with the life cycle of the parasite, showing promising results in vitro. The IC50 values for related compounds suggest that modifications in substituents can lead to increased potency against these parasites .

Anti-Cancer Potential

Thiazole derivatives have been explored for their anti-cancer properties. They can inhibit key signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

  • Anti-Trypanosomal Activity : A series of 2-pyridyl thiazoles were synthesized and evaluated for their activity against Trypanosoma cruzi. The results indicated that certain substitutions significantly enhanced trypanocidal activity, with some compounds achieving IC50 values as low as 1.1 mM .
  • Antimicrobial Efficacy : In another study assessing the antimicrobial properties of thiazole derivatives against various pathogens, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to over 100 µg/ml depending on the target organism .

Q & A

Q. What are the recommended synthetic routes for N-[(2-chloro-4-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide?

A general synthesis involves coupling a thiazole-carboxamide intermediate with a halogenated aromatic substituent. For example, a base (e.g., K₂CO₃) in DMF can facilitate nucleophilic substitution between a thiol-containing precursor and a chloromethyl aromatic compound at room temperature . Optimization may require adjusting stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) and reaction time to improve yield. Purity is typically verified via HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR to confirm substitution patterns on the thiazole and pyridine rings.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Fluorescence spectroscopy (if applicable) to study electronic transitions, particularly if the fluorophenyl group contributes to π-conjugation .
  • HPLC with UV detection to assess purity and stability under storage conditions .

Q. How can researchers determine solubility and stability for in vitro assays?

  • Solubility : Use logP calculations (e.g., via ChemDraw) to predict lipophilicity, followed by experimental validation in DMSO, PBS, or cell culture media.
  • Stability : Conduct accelerated degradation studies under varying pH (e.g., pH 3–9) and temperatures (25–40°C), monitoring via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response analysis : Ensure consistent molar concentrations across assays.
  • Control for metabolic interference : Use liver microsomes to assess if instability or metabolite formation alters activity .
  • Theoretical alignment : Compare results to computational models (e.g., molecular docking) to verify target binding hypotheses .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced reactivity in DMF) .
  • Solvent selection : Replace DMF with acetonitrile or THF to improve yield and reduce purification complexity.
  • Process control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the pyridin-2-yl or 2-methylpropanamido groups and compare bioactivity.
  • Crystallography : Solve the X-ray structure to identify key hydrogen bonds or steric effects influencing target binding .
  • QSAR modeling : Use descriptors like Hammett constants to correlate electronic effects with activity .

Q. How to address low yield in the final coupling step?

  • Temperature optimization : Increase reaction temperature (e.g., 50°C) to accelerate kinetics while avoiding decomposition.
  • Protecting groups : Introduce temporary protection on the pyridine nitrogen to prevent side reactions .

Q. What advanced analytical methods validate heterocyclic ring conformations?

  • Dynamic NMR : Study ring puckering or rotational barriers in the thiazole moiety.
  • DFT calculations : Compare theoretical and experimental IR spectra to confirm ground-state geometries .

Methodological Considerations

Q. How to design experiments assessing metabolic stability?

  • In vitro assays : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions .

Q. What computational tools predict off-target interactions?

  • Molecular dynamics (MD) simulations : Model binding to homologous proteins (e.g., kinase family members).
  • PharmaDB mining : Cross-reference structural motifs with databases to flag potential toxicophores .

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